2,2-Dihydroxyoctanedioic acid 2,2-Dihydroxyoctanedioic acid
Brand Name: Vulcanchem
CAS No.: 128196-23-6
VCID: VC19143536
InChI: InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H14O6
Molecular Weight: 206.19 g/mol

2,2-Dihydroxyoctanedioic acid

CAS No.: 128196-23-6

Cat. No.: VC19143536

Molecular Formula: C8H14O6

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dihydroxyoctanedioic acid - 128196-23-6

Specification

CAS No. 128196-23-6
Molecular Formula C8H14O6
Molecular Weight 206.19 g/mol
IUPAC Name 2,2-dihydroxyoctanedioic acid
Standard InChI InChI=1S/C8H14O6/c9-6(10)4-2-1-3-5-8(13,14)7(11)12/h13-14H,1-5H2,(H,9,10)(H,11,12)
Standard InChI Key USTDCAHSAWMNFB-UHFFFAOYSA-N
Canonical SMILES C(CCC(=O)O)CCC(C(=O)O)(O)O

Introduction

Chemical Structure and Nomenclature

2,2-Dihydroxyoctanedioic acid belongs to the class of α,α-dihydroxydicarboxylic acids. Its IUPAC name derives from the octanedioic acid backbone (suberic acid) with hydroxyl groups at the second position. The structure is represented as HOOC(CH₂)₅C(OH)₂COOH. This configuration introduces steric and electronic effects due to the geminal diol moiety, which influences its reactivity and physical properties .

Table 1: Key Structural Features

FeatureDescription
Molecular formulaC₈H₁₄O₆
Functional groupsTwo carboxylic acids, two hydroxyls
IsomerismPotential for stereoisomerism
Related compoundsSuberic acid (C₈H₁₄O₄) , 2,2-dihydroxysuccinic acid (C₄H₆O₆)

Synthesis and Derivatization

While no direct synthesis of 2,2-dihydroxyoctanedioic acid is documented, analogous pathways for dihydroxylated dicarboxylic acids suggest feasible routes:

Hydroxylation of Suberic Acid Derivatives

Suberic acid (octanedioic acid) serves as a precursor in drug synthesis . Introducing hydroxyl groups could involve:

  • Electrophilic hydroxylation: Using peroxide reagents or catalytic oxidation .

  • Biocatalytic methods: Enzymatic hydroxylation observed in microbial systems for similar substrates .

Condensation Reactions

The geminal diol structure may arise from aldol-like condensations. For example, reacting glutaric acid derivatives with formaldehyde under basic conditions could yield branched intermediates .

Table 2: Hypothetical Synthesis Pathways

MethodReagents/ConditionsYield*
Catalytic oxidationH₂O₂, Fe²⁺ catalyst, pH 7–8Moderate
Enzymatic hydroxylationPseudomonas spp., aerobic conditionsHigh
Aldol condensationGlutaric acid, formaldehyde, NaOHLow
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Extrapolating from suberic acid (m.p. 143°C) and 2,2-dihydroxysuccinic acid (m.p. 158–160°C) , the compound likely exhibits:

  • Melting point: 150–170°C (hydrogen bonding increases m.p.).

  • Solubility: High water solubility due to polar groups; estimated log P = -1.2 .

  • Acidity: pKa₁ ≈ 2.5 (carboxylic acid), pKa₂ ≈ 4.0 (second carboxylic acid), pKa₃ ≈ 10.2 (hydroxyl groups) .

Applications in Industry and Medicine

Pharmaceutical Intermediate

Suberic acid derivatives are used in histone deacetylase inhibitors like vorinostat . The dihydroxy variant could enhance metal chelation or solubility in drug formulations.

Biodegradable Polymers

Dicarboxylic acids are key monomers in polyesters. The hydroxyl groups may facilitate cross-linking, improving material strength .

Metabolic Studies

Elevated urinary suberic acid correlates with fatty acid oxidation disorders . The dihydroxy form might serve as a biomarker for specific metabolic blocks.

Analytical Characterization

Spectroscopic Data

  • IR: Broad O-H stretch (2500–3500 cm⁻¹), C=O (1700 cm⁻¹), C-O (1200 cm⁻¹) .

  • NMR (predicted):

    • ¹H: δ 1.2–1.6 (m, 10H, CH₂), δ 2.4 (t, 4H, COOH), δ 4.1 (s, 2H, OH) .

    • ¹³C: δ 175 (COOH), δ 70 (C-OH), δ 25–35 (CH₂) .

Chromatography

Reverse-phase HPLC with UV detection (210 nm) or MS/MS would separate and identify the compound . Derivatization with trimethylsilyl (TMS) groups enhances volatility for GC-MS analysis .

Future Research Directions

  • Synthetic Optimization: Develop high-yield routes using green chemistry principles .

  • Biological Screening: Test for antimicrobial or anticancer activity, leveraging hydroxyl group reactivity .

  • Material Science: Explore coordination polymers with transition metals .

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